molecular formula C21H19N3O2 B11383594 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11383594
M. Wt: 345.4 g/mol
InChI Key: XWSPRUZXJDSWRS-VAWYXSNFSA-N
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Description

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a nitrile group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the nitrile group: This step often involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated precursors and a suitable nucleophile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and nitrile groups could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but lacks the oxazole ring and nitrile group.

    2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: Similar in having an aromatic ring and an ethenyl group but differs in the heterocyclic ring structure.

Uniqueness

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring, a nitrile group, and specific aromatic substituents

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H19N3O2/c1-25-19-10-6-5-9-17(19)11-12-20-24-18(15-22)21(26-20)23-14-13-16-7-3-2-4-8-16/h2-12,23H,13-14H2,1H3/b12-11+

InChI Key

XWSPRUZXJDSWRS-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC(=C(O2)NCCC3=CC=CC=C3)C#N

Origin of Product

United States

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